5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a fluorophenyl group and an isopropylphenylmethyl group, making it a molecule of interest for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Substitution Reactions: The introduction of the fluorophenyl and isopropylphenylmethyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, automated systems for precise control of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and triazole moieties. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new synthetic methodologies.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for its potential in these areas, particularly due to the presence of the fluorophenyl group, which is known to enhance biological activity.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Triazole derivatives are often used in the development of drugs for treating infections, cancer, and inflammatory diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stable triazole ring and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and π-π interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamides with different substituents.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, known for their enhanced biological activity.
Isopropylphenyl Derivatives: Compounds with isopropylphenyl groups, often used in medicinal chemistry for their hydrophobic interactions.
Uniqueness
The uniqueness of 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and isopropylphenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(2-fluoroanilino)-N-[(4-propan-2-ylphenyl)methyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-12(2)14-9-7-13(8-10-14)11-21-19(26)17-18(24-25-23-17)22-16-6-4-3-5-15(16)20/h3-10,12,17-18,22-25H,11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTZEHMONTYDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.